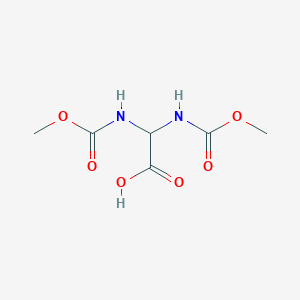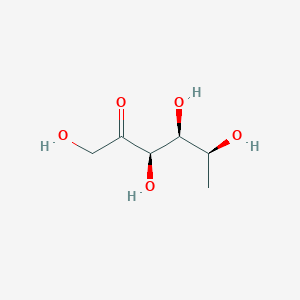![molecular formula C10H19NO4 B173865 Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) CAS No. 197579-95-6](/img/structure/B173865.png)
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) typically involves the reaction of glycine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected glycine . This intermediate is then esterified with isopropanol under acidic conditions to yield the final product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) can undergo various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl (Boc) group can be removed using strong acids such as trifluoroacetic acid (TFA) to yield free glycine.
Substitution: The compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include acids (e.g., TFA), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines) . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) involves its conversion to glycine upon deprotection . Glycine is a simple amino acid that plays a crucial role in various metabolic pathways, including the synthesis of proteins, nucleic acids, and other biomolecules . The molecular targets and pathways involved include glycine receptors and transporters, which are essential for neurotransmission and cellular signaling .
Comparaison Avec Des Composés Similaires
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) can be compared with other Boc-protected amino acid esters, such as:
Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester: Similar in structure but derived from alanine instead of glycine.
Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester: Derived from valine, another amino acid, and used in similar applications.
The uniqueness of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) lies in its specific use as a glycine derivative, which makes it particularly valuable in studies involving glycine metabolism and function .
Propriétés
IUPAC Name |
propan-2-yl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(2)14-8(12)6-11-9(13)15-10(3,4)5/h7H,6H2,1-5H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYAMTCRMBVNOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














